

KAS-seq for Transcription Profiling: Application Notes and Protocols

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Compound of Interest

Compound Name: N3-kethoxal

Cat. No.: B15587110

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step workflow for Kethoxal-assisted single-stranded DNA sequencing (KAS-seq), a robust and sensitive method for genome-wide profiling of transcriptional activity. By capturing the transient single-stranded DNA (ssDNA) within transcription bubbles, KAS-seq offers a direct and rapid measurement of engaged RNA polymerases.^{[1][2][3]} This technique is applicable to a wide range of biological samples, including cell cultures and tissues, and has been optimized for low-input material.^{[1][4][5]}

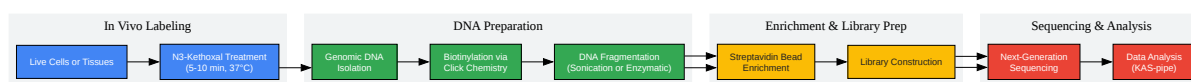
Principle of KAS-seq

KAS-seq utilizes a small molecule, **N3-kethoxal**, an azido derivative of kethoxal, to specifically label guanine bases in ssDNA.^{[1][2]} This labeling is rapid, occurring within 5-10 minutes in live cells, allowing for the capture of dynamic transcriptional changes.^{[1][2]} The azide group on the **N3-kethoxal** then allows for the biotinylation of the labeled DNA fragments via copper-free click chemistry.^{[1][2]} These biotinylated fragments, corresponding to regions of active transcription, are then enriched by streptavidin affinity pull-down, followed by library preparation and next-generation sequencing (NGS).^[1] The resulting data provides a genome-wide map of transcriptional activity.^[1]

Experimental Workflow Overview

The KAS-seq protocol can be completed in a single day and involves several key stages: in vivo labeling of ssDNA, genomic DNA isolation, biotinylation, fragmentation, enrichment of

labeled fragments, library construction, and sequencing.[4][6]



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Caption: KAS-seq experimental workflow.

Detailed Experimental Protocols

N3-Kethoxal Labeling of Cells

This protocol is designed for 1-5 million cells. For low-input experiments, the number of cells can be scaled down to as few as 1,000.[1][5]

| Step | Reagent/Parameter | Specification | Duration |
|------|----------------------------|---|----------------|
| 1 | N3-kethoxal stock solution | 500 mM in DMSO | - |
| 2 | Labeling medium | 5 mM N3-kethoxal in pre-warmed (37°C) cell culture medium | - |
| 3 | Incubation | For suspension cells, resuspend in labeling medium. For adherent cells, add labeling medium directly to the dish. | 10 min at 37°C |
| 4 | Cell harvesting | Scrape or pellet cells. | - |
| 5 | Washing | Wash cells with 1x PBS. | - |

Note: It is critical to pre-warm the cell culture medium to 37°C before adding the **N3-kethoxal** stock solution to ensure it dissolves properly.[4] For transcription inhibition experiments, cells can be pre-treated with inhibitors such as DRB (100 µM) or triptolide (1 µM) for 2 hours before **N3-kethoxal** labeling.[7]

Genomic DNA Isolation

| Step | Reagent/Parameter | Recommended Kit |
|------|------------------------|--|
| 1 | Genomic DNA extraction | PureLink Genomic DNA Mini Kit (Thermo, K182002) or Quick-DNA Microprep Plus Kit (Zymo, D4074) for low-input samples.[1][7] |

Biotinylation of Labeled DNA

| Step | Reagent/Parameter | Specification | Duration |
|------|-------------------|---|----------------|
| 1 | DNA amount | 1 µg of genomic DNA | - |
| 2 | Reaction Mix | 95 µL DNA elution buffer, 5 µL 20 mM DBCO-PEG4-biotin (in DMSO), 25 mM K3BO3 (pH 7.0) | - |
| 3 | Incubation | 37°C with shaking at 500 rpm | 1.5 hours |
| 4 | RNase A treatment | Add 5 µL RNase A | 15 min at 37°C |
| 5 | DNA purification | DNA Clean & Concentrator-5 kit (Zymo, D4013) | - |

DNA Fragmentation

| Step | Method | Specification | Target Size |
|------|------------|--|-------------|
| 1 | Sonication | Bioruptor Pico, 30s-on/30s-off for 30 cycles | 150-350 bp |

Note: For low-input KAS-seq, fragmentation can be performed using Tn5 transposase after biotinylation.[\[7\]](#)

Enrichment of Biotinylated DNA

| Step | Reagent/Parameter | Specification | Duration |
|------|--------------------|---|----------|
| 1 | Input sample | Save 5% of fragmented DNA as input control. | - |
| 2 | Streptavidin beads | 10 µL pre-washed Dynabeads MyOne Streptavidin C1 | - |
| 3 | Binding | Incubate fragmented DNA with beads at room temperature. | 15 min |
| 4 | Washing | Perform washes as per manufacturer's instructions. | - |
| 5 | Elution | Elute DNA by heating beads in 15 µL H ₂ O at 95°C. | 10 min |

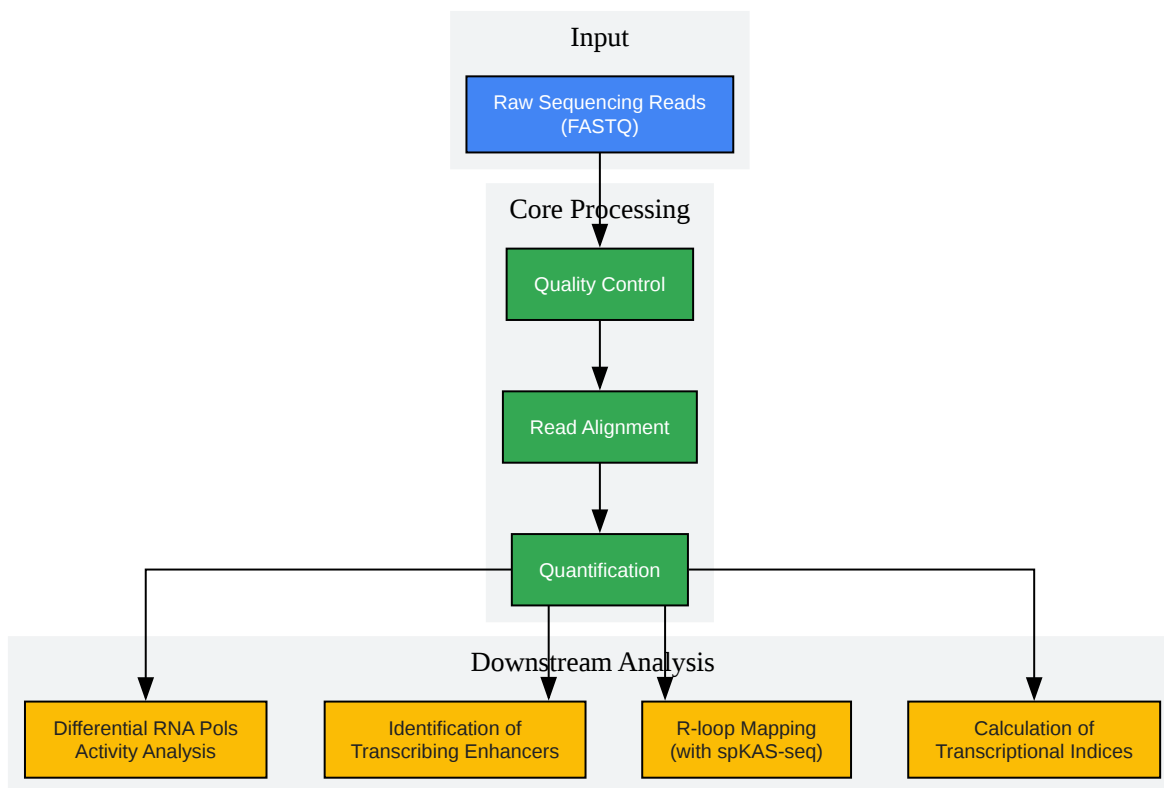
Library Preparation and Sequencing

| Step | Reagent/Parameter | Recommended Kit |
|------|----------------------|--|
| 1 | Library construction | Accel-NGS Methyl-seq DNA library kit (Swift, 30024) or NEBNext Ultra II Q5 Master Mix (NEB, M0544S) for low-input samples. [7] |
| 2 | Sequencing | Illumina NextSeq 500, single-end 80 bp |

Note: For low-input KAS-seq, PCR amplification can be performed directly on the beads after enrichment.[\[1\]](#) The **N3-kethoxal** labels are removed during the 95°C elution and initial denaturation steps of PCR, which prevents interference with DNA amplification.[\[7\]](#)

Data Analysis

A user-friendly and integrative data analysis pipeline called KAS-pipe (or its successor, KAS-pipe2/KAS-Analyzer) is available for processing KAS-seq data.[\[1\]](#)[\[8\]](#)[\[9\]](#) This pipeline performs quality control, alignment, peak calling, and differential analysis.[\[1\]](#)[\[8\]](#)



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Caption: KAS-pipe data analysis workflow.

The key analytical modules of KAS-pipe2 include:

- Quality Control: Pre- and post-alignment QC metrics.[8]
- Read Alignment and Quantification: Aligning reads to a reference genome and generating signal tracks.[8]
- Differential Analysis: Identifying changes in RNA polymerase activity between different conditions or time points.[8]

- Identification of Transcribing Enhancers: Pinpointing active enhancer elements based on ssDNA signals.[\[5\]](#)[\[8\]](#)
- R-loop Mapping: With the strand-specific variant spKAS-seq, KAS-pipe2 can identify R-loop structures.[\[8\]](#)[\[9\]](#)
- Transcriptional Index Calculation: Determining pausing, elongation, and termination indexes.[\[8\]](#)

Applications in Research and Drug Development

- Dynamic Transcription Profiling: KAS-seq's rapid labeling allows for the study of transient transcriptional responses to stimuli, such as drug treatment or environmental stress.[\[1\]](#)[\[5\]](#)
- Enhancer Activity Mapping: The method can identify active enhancers, providing insights into gene regulatory networks.[\[5\]](#)[\[6\]](#)
- Multi-Polymerase Activity: KAS-seq can simultaneously measure the activity of RNA Pol I, II, and III.[\[2\]](#)[\[4\]](#)
- Low-Input and Tissue Samples: The sensitivity of KAS-seq makes it suitable for studying rare cell populations and clinical tissue samples.[\[1\]](#)[\[4\]](#)
- Non-B DNA Structures: KAS-seq has the potential to map non-canonical DNA structures that involve ssDNA.[\[1\]](#)[\[7\]](#)

Limitations

- Specificity for ssDNA: KAS-seq labels all accessible ssDNA, which can arise from processes other than transcription, such as DNA replication and repair.[\[1\]](#)[\[7\]](#) Coupling KAS-seq with methods like Pol II ChIP-seq can help differentiate transcription-mediated signals.[\[1\]](#)
- Guanine Requirement: The **N3-kethoxal** chemistry is specific to guanine bases.[\[7\]](#) While this does not appear to introduce significant bias, the G/C content of specific regions should be considered in data interpretation.[\[7\]](#)

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